

Confirming On-Target Effects of DS88790512 with Control Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DS88790512

Cat. No.: B10819894

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This guide provides a comparative analysis of **DS88790512**, a potent and selective blocker of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel, with established control compounds. The presented data and experimental protocols are intended to assist researchers in designing and interpreting experiments to confirm the on-target effects of **DS88790512**.

Introduction to DS88790512 and TRPC6

DS88790512 is a novel bicyclo[4.3.0]nonane derivative identified as a potent and selective inhibitor of the TRPC6 channel, a non-selective cation channel implicated in various physiological and pathological processes.[1] TRPC6 is a member of the transient receptor potential (TRP) family of ion channels and its activation leads to an influx of Ca^{2+} , which in turn triggers downstream signaling pathways, such as the activation of Nuclear Factor of Activated T-cells (NFAT).[2][3] Dysregulation of TRPC6 activity has been linked to several diseases, making it an attractive therapeutic target. This guide compares **DS88790512** with other known TRPC6 modulators to verify its specific on-target effects.

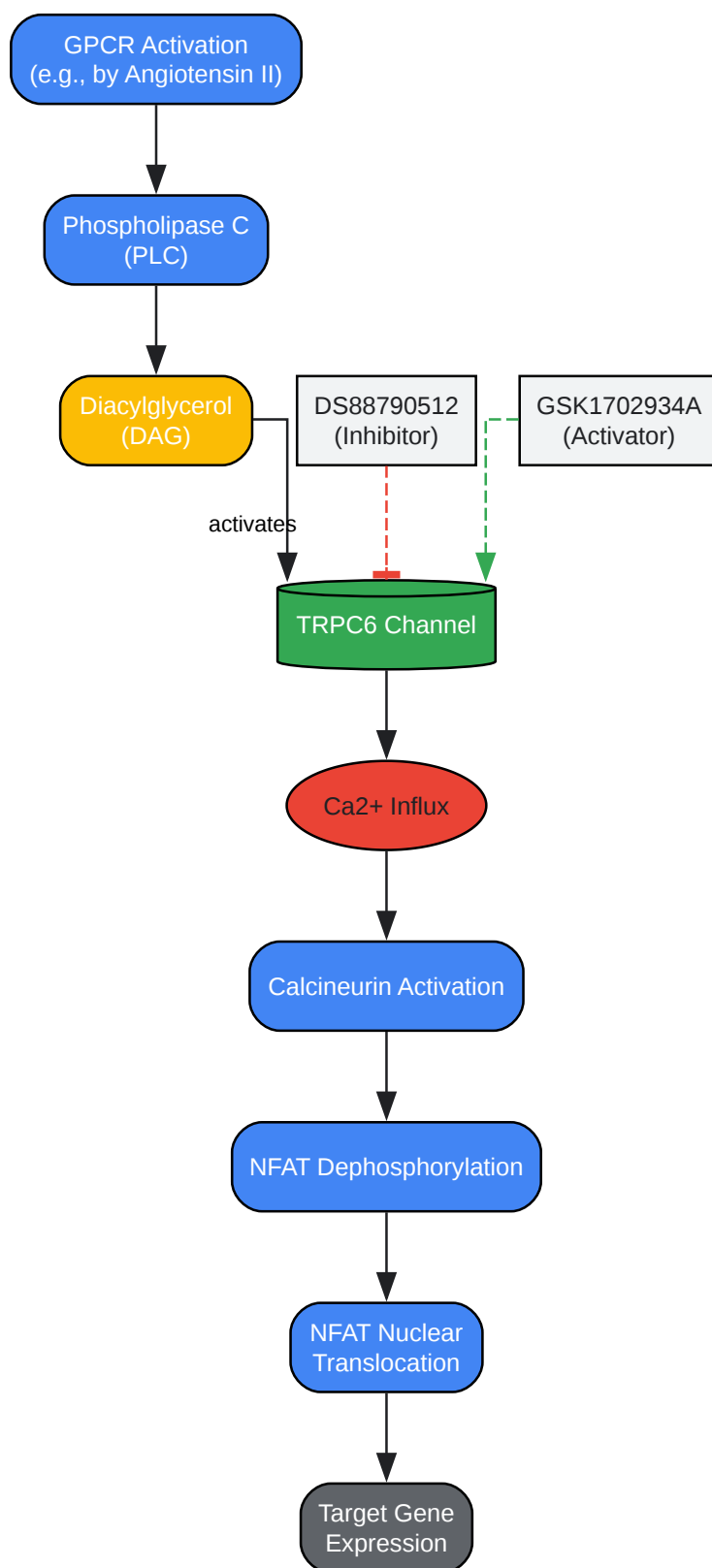
Data Presentation: Comparative Activity of TRPC6 Modulators

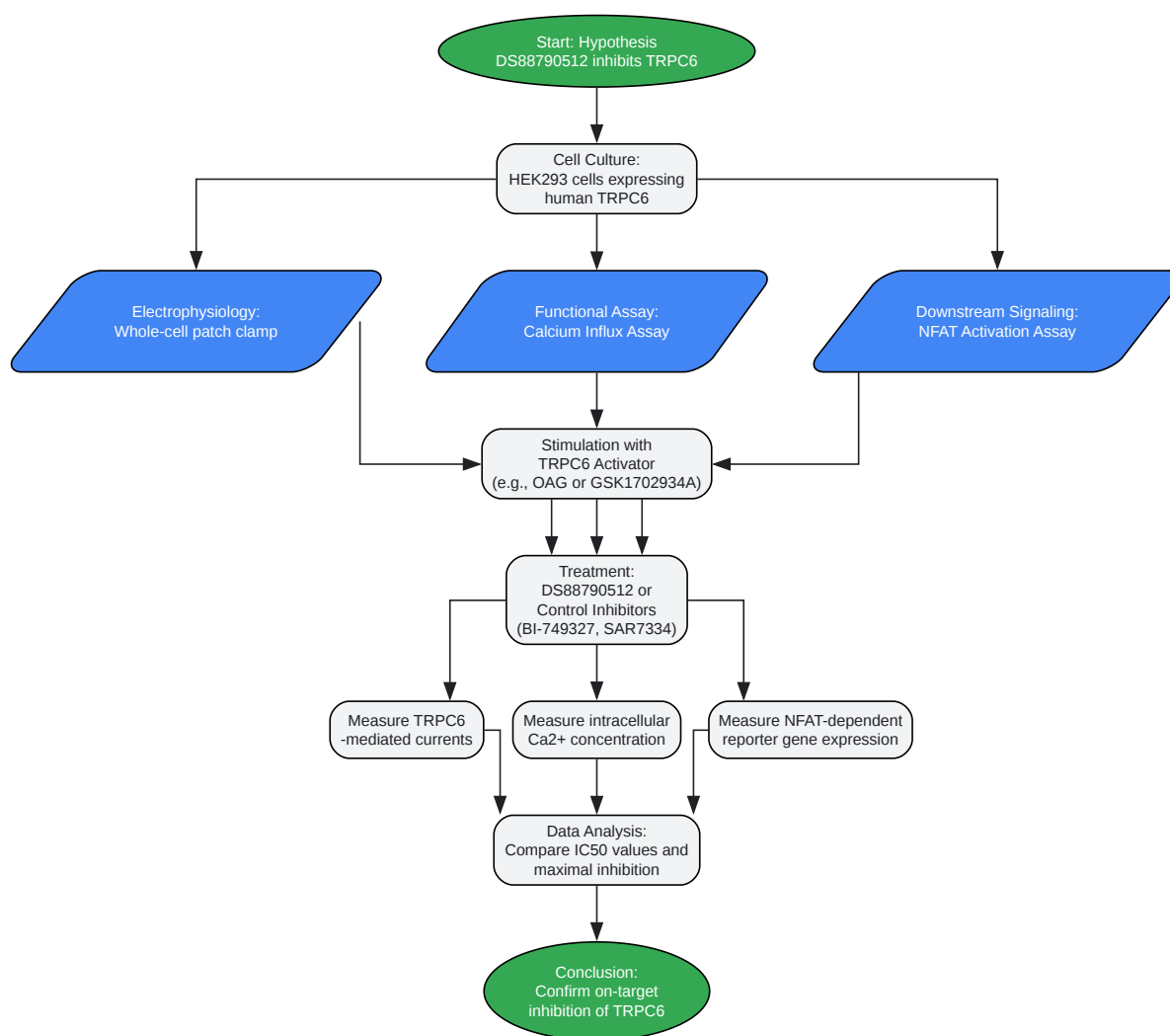
The following table summarizes the potency and selectivity of **DS88790512** and selected control compounds against TRPC6 and related TRPC channels. This data is crucial for

selecting appropriate compound concentrations and for interpreting experimental outcomes.

Compound	Type	Target	IC50 / EC50 (nM)	Selectivity Profile
DS88790512	Inhibitor	TRPC6	11	High selectivity against hERG and hNaV1.5 channels.[1]
BI-749327	Inhibitor	TRPC6	13-19	85-fold selective for TRPC6 over TRPC3 and 42-fold over TRPC7. [2][3][4]
SAR7334	Inhibitor	TRPC6	7.9 - 9.5	~30-fold selective for TRPC6 over TRPC3 and TRPC7.[5]
GSK1702934A	Activator	TRPC3 / TRPC6	EC50: 80 (TRPC3), 440 (TRPC6)	Potent activator of both TRPC3 and TRPC6.[6]

Mandatory Visualization





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Address: 3281 E Guasti Rd

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